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Compound of Interest

Compound Name: 1-Cyclohexyl-1-propyne

Cat. No.: B092478 Get Quote

For the attention of: Researchers, scientists, and drug development professionals.

This guide provides a comparative analysis of the X-ray crystallographic data of two distinct

heterocyclic derivatives containing a cyclohexyl functional group. Due to a lack of publicly

available crystallographic data for a comparative series of 1-cyclohexyl-1-propyne
derivatives, this document presents an analysis of the cyclohexyl conformation and

crystallographic parameters in alternative molecular environments. The data herein serves as a

reference for understanding the structural behavior of the cyclohexyl ring, which is a crucial

component in many pharmacologically active compounds.

Comparative Crystallographic Data
The following tables summarize the key crystallographic parameters for two selected

cyclohexyl-containing compounds, offering a side-by-side comparison of their solid-state

structures.

Table 1: Crystal Data and Structure Refinement.
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Parameter
4-cyclohexyl-1-(propan-2-
ylidene)thiosemicarbazide[
1]

N-Cyclohexyl-2-[5-(4-
pyridyl)-4-(p-tolyl)-4H-
1,2,4-triazol-3-
ylsulfanyl]acetamide
dihydrate[2]

Chemical Formula C₁₀H₁₉N₃S C₂₂H₂₅N₅OS·2H₂O

Formula Weight 213.34 459.58

Crystal System Orthorhombic Monoclinic

Space Group Pccn P2₁/c

a (Å) 13.6668 (10) 10.379 (2)

b (Å) 8.3356 (5) 16.488 (3)

c (Å) 21.4683 (16) 14.284 (3)

α (°) 90 90

β (°) 90 105.79 (3)

γ (°) 90 90

Volume (Å³) 2445.7 (3) 2351.3 (8)

Z 8 4

Temperature (K) 301 297

Radiation type Mo Kα Mo Kα

R-factor 0.053 Not Available

Goodness-of-fit (S) 1.04 Not Available

Table 2: Selected Bond Lengths and Angles of the Cyclohexyl Ring.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 2 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4257229/
https://pubmed.ncbi.nlm.nih.gov/17088632/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Parameter
4-cyclohexyl-1-(propan-2-
ylidene)thiosemicarbazide

N-Cyclohexyl-2-[5-(4-
pyridyl)-4-(p-tolyl)-4H-
1,2,4-triazol-3-
ylsulfanyl]acetamide
dihydrate

Cyclohexyl Conformation Chair Chair

Average C-C Bond Length (Å) ~1.53 Not Available

Average C-C-C Bond Angle (°) ~111 Not Available

Dihedral Angle to Adjacent

Moiety (°)

The CN₂S thiourea moiety

makes a dihedral angle of

13.13 (10)° with the propan-2-

ylideneamino group.[1]

The pyridyl and tolyl rings are

oriented at dihedral angles of

83.9 (1)° and 56.4 (1)°,

respectively, with respect to

the triazole ring.

Experimental Protocols
Detailed methodologies for the synthesis and X-ray crystallographic analysis of the compared

compounds are provided below.

Synthesis and Crystallization
4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide: A mixture of 4-

cyclohexylthiosemicarbazide (0.174 g, 1 mmol), potassium hydroxide (0.112 g, 0.05 mmol),

and diphenyltin(IV) chloride (0.344 g, 1 mmol) in methanol was heated under reflux for 4–5

hours. The reaction mixture was then cooled to room temperature for 1 hour. The resulting

white precipitate was filtered and washed with acetone. Crystals suitable for X-ray analysis

were obtained by recrystallization from acetone, yielding 0.240 g (42%) of the product.[3]

N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate: The

synthesis of this compound involves the reaction of 5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazole-3-

thiol with N-cyclohexyl-2-bromoacetamide. In a typical procedure, the triazole derivative is

dissolved in a suitable solvent, such as ethanol, and a base, like sodium hydroxide, is added to

form the thiolate. Subsequently, N-cyclohexyl-2-bromoacetamide is added, and the mixture is

refluxed until the reaction is complete. After cooling, the product crystallizes and can be purified

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 7 Tech Support

https://pmc.ncbi.nlm.nih.gov/articles/PMC4257229/
https://www.researchgate.net/publication/269284737_Crystal_structure_of_4-cyclo-hexyl-1-propan-2-yl-idenethio-semicarbazide
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b092478?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


by recrystallization from an appropriate solvent system to yield crystals suitable for X-ray

diffraction.

X-ray Data Collection and Structure Refinement
For 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide: Data collection was performed on a

Bruker SMART APEX CCD area-detector diffractometer using Mo Kα radiation.[1] A multi-scan

absorption correction was applied using SADABS.[1] The structure was solved by direct

methods and refined on F² using the SHELXTL software package.[1] Hydrogen atoms were

placed in geometrically calculated positions and refined using a riding model.[1]

For N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate:

Single-crystal X-ray diffraction data were collected on a suitable diffractometer. The structure

was solved by direct methods and refined by full-matrix least-squares techniques. The

positions of hydrogen atoms were determined from difference Fourier maps and included in the

refinement.

Visualized Experimental Workflow
The following diagram illustrates the general workflow for X-ray crystallographic analysis, from

crystal selection to final structure validation.
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Caption: General workflow for single-crystal X-ray crystallographic analysis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. Crystal structure of 4-cyclohexyl-1-(propan-2-ylidene)thiosemicarbazide - PMC
[pmc.ncbi.nlm.nih.gov]

2. N-Cyclohexyl-2-[5-(4-pyridyl)-4-(p-tolyl)-4H-1,2,4-triazol-3-ylsulfanyl]acetamide dihydrate -
PubMed [pubmed.ncbi.nlm.nih.gov]

3. researchgate.net [researchgate.net]

To cite this document: BenchChem. [A Comparative Crystallographic Analysis of Cyclohexyl
Moieties in Heterocyclic Derivatives]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b092478#x-ray-crystallographic-analysis-of-1-
cyclohexyl-1-propyne-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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